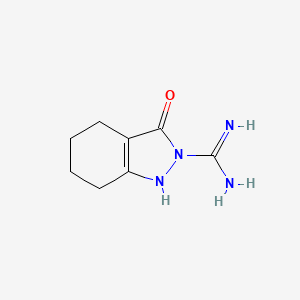

3-oxo-1,3,4,5,6,7-hexahydro-2H-indazole-2-carboximidamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Analyse Des Réactions Chimiques

3-oxo-1,3,4,5,6,7-hexahydro-2H-indazole-2-carboximidamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or chromium trioxide, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride. The major products formed from these reactions vary based on the specific reagents and conditions used .

Applications De Recherche Scientifique

This compound has several scientific research applications. It is used in proteomics research as a specialty product . Additionally, it has been studied for its potential as an inhibitor of histone lysine methyltransferase EZH2, which is implicated in cancer aggressiveness, metastasis, and poor prognosis . The compound’s structure-activity relationship has been explored to optimize its potency and efficacy as an EZH2 inhibitor .

Mécanisme D'action

The mechanism of action of 3-oxo-1,3,4,5,6,7-hexahydro-2H-indazole-2-carboximidamide involves its interaction with molecular targets such as histone lysine methyltransferase EZH2. By inhibiting EZH2, the compound can potentially modulate gene expression and impact cancer cell proliferation and metastasis . The specific pathways involved in this mechanism are still under investigation.

Comparaison Avec Des Composés Similaires

3-oxo-1,3,4,5,6,7-hexahydro-2H-indazole-2-carboximidamide can be compared with other similar compounds, such as 1,4,5,6,7,7a-hexahydroinden-2-one and N-(4-{[(2-amino-5-formyl-4-oxo-1,4,5,6,7,8-hexahydropteridin-6-yl)methyl]amino}benzoyl)-L-glutamic acid . These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its potential as an EZH2 inhibitor and its applications in proteomics research .

Activité Biologique

3-Oxo-1,3,4,5,6,7-hexahydro-2H-indazole-2-carboximidamide (CAS Number: 210417-14-4) is a heterocyclic compound with a molecular formula of C₈H₁₂N₄O. Its unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

The compound exhibits the following chemical properties:

- Molecular Formula : C₈H₁₂N₄O

- Melting Point : 244–246 °C

- MDL Number : MFCD03848521

| Property | Value |

|---|---|

| Molecular Weight | 172.21 g/mol |

| Melting Point | 244–246 °C |

| CAS Number | 210417-14-4 |

Anticancer Properties

Research indicates that this compound may exhibit anticancer properties. A study demonstrated its ability to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The compound was shown to target specific signaling pathways involved in cancer progression.

Case Study :

In vitro studies on human breast cancer cells (MCF-7) revealed that treatment with this compound led to a significant reduction in cell viability and increased markers of apoptosis. The mechanism was linked to the downregulation of anti-apoptotic proteins such as Bcl-2 and upregulation of pro-apoptotic factors like Bax.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in activated macrophages.

Research Findings :

In a controlled experiment with lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in decreased levels of TNF-alpha and IL-6. This suggests a potential therapeutic application in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Kinases : The compound may act as an inhibitor of specific kinases involved in tumor growth and inflammation.

- Modulation of Apoptotic Pathways : It influences the balance between pro-apoptotic and anti-apoptotic factors within cells.

- Cytokine Regulation : The compound alters cytokine production in immune cells, thereby modulating inflammatory responses.

Propriétés

IUPAC Name |

3-oxo-4,5,6,7-tetrahydro-1H-indazole-2-carboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O/c9-8(10)12-7(13)5-3-1-2-4-6(5)11-12/h11H,1-4H2,(H3,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSUZAXZCHGYTBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=O)N(N2)C(=N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70327534 |

Source

|

| Record name | NSC664719 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210417-14-4 |

Source

|

| Record name | NSC664719 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.